2-(3-Acetamidocyclopentyl)acetic acid
CAS No.:
Cat. No.: VC17654258
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 2-(3-acetamidocyclopentyl)acetic acid |
| Standard InChI | InChI=1S/C9H15NO3/c1-6(11)10-8-3-2-7(4-8)5-9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | YPGKHQKRSDWGTG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1CCC(C1)CC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(3-Acetamidocyclopentyl)acetic acid (C₉H₁₅NO₃) consists of a cyclopentane ring substituted with an acetamido group (-NHCOCH₃) at position 3 and a carboxylic acid (-COOH) at position 2. The cyclopentane ring imposes conformational constraints, which are critical for its biological activity. The acetamido group enhances solubility and facilitates hydrogen bonding, while the carboxylic acid enables salt formation or esterification for prodrug strategies .
Table 1: Physicochemical Properties of 2-(3-Acetamidocyclopentyl)acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 320.5 ± 25.0 °C (predicted) |
| Melting Point | 180–185 °C (decomposes) |
| Solubility | Soluble in polar solvents (DMSO, methanol) |
These properties are extrapolated from structurally related compounds, such as (2S)-amino(cyclopentyl)acetic acid (CAS 2521-84-8), which shares a similar cyclopentyl backbone .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-(3-Acetamidocyclopentyl)acetic acid can be achieved through multi-step protocols involving cyclopentanone derivatives. A plausible pathway involves:
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Formation of the Cyclopentyl Backbone: Cyclopentanone is condensed with morpholine to form an enamine intermediate, which undergoes Michael addition with acrylate esters .
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Introduction of the Acetamido Group: The ketone intermediate is subjected to reductive amination using ammonium acetate and acetic anhydride to install the acetamido moiety .
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Hydrolysis to Carboxylic Acid: The ester group is hydrolyzed under alkaline conditions (e.g., NaOH in methanol/water) to yield the final carboxylic acid .
Scheme 1: Proposed Synthesis of 2-(3-Acetamidocyclopentyl)acetic Acid
This route mirrors the one-pot method described in the patent for synthesizing 3-(2-oxocyclopentyl)-propionic acid, where cyclopentanone and morpholine are refluxed in toluene, followed by acrylate addition .
Conformational Analysis
Spectroscopic Characterization
Biological and Pharmacological Applications
Role in Peptide Mimetics
Constrained γ-amino acids, such as 2-(3-Acetamidocyclopentyl)acetic acid, are widely used to stabilize peptide secondary structures. For instance, NPY analogues incorporating 2-(2-aminocyclopentyl)acetic acid derivatives show enhanced receptor binding affinity due to preorganized conformations that mimic native peptide folds . The acetamido group in 2-(3-Acetamidocyclopentyl)acetic acid could further improve metabolic stability and bioavailability by reducing susceptibility to proteolytic cleavage.
Industrial and Scalable Synthesis
Optimization for Manufacturing
The patent CN103508890A highlights a one-pot synthesis of cyclopentylpropionic acid derivatives with yields exceeding 90% . Adapting this method for 2-(3-Acetamidocyclopentyl)acetic acid would involve:
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Reaction Conditions: Toluene as solvent, p-toluenesulfonic acid catalyst, and controlled acrylate addition over 4 hours.
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Cost Efficiency: Morpholine and cyclopentanone are low-cost starting materials, enabling large-scale production.
Table 2: Comparison of Synthetic Methods
Challenges and Future Directions
Stereochemical Control
The stereochemistry at the cyclopentyl ring’s 3-position significantly impacts biological activity. Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, must be explored to access enantiopure 2-(3-Acetamidocyclopentyl)acetic acid .
Expanding Applications
Future studies should investigate this compound’s utility in:
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Drug Delivery: Ester prodrugs for enhanced membrane permeability.
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Material Science: Building blocks for foldamers or supramolecular assemblies.
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